REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1.CC(C)=[O:11].OS(O)(=O)=O.O=[Cr](=O)=O.[OH-].[Na+]>CC(C)=O.C(O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:7]([OH:11])=[O:8])[S:5][CH:6]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(SC1)C=O
|
Name
|
Jones' reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
solution
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
STIRRING
|
Details
|
After 3 hours stirring at ambient temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by the addition of 2-propanol
|
Type
|
STIRRING
|
Details
|
After stirring for 64 hours at ambient temperature
|
Duration
|
64 h
|
Type
|
ADDITION
|
Details
|
the reaction mixture was diluted with Et2O
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Florisil
|
Type
|
WASH
|
Details
|
The pad was thoroughly washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a brown paste
|
Type
|
ADDITION
|
Details
|
treated with decolorizing carbon
|
Type
|
FILTRATION
|
Details
|
filtered while still hot
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling an oil
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
formed a suspension
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solids
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
was extracted with Et2O (75 mL)
|
Type
|
EXTRACTION
|
Details
|
The Et2O extract
|
Type
|
ADDITION
|
Details
|
The basic aqueous solution was then acidified by the dropwise addition of concentrated HCl
|
Type
|
EXTRACTION
|
Details
|
The acidic aqueous phase was extracted with EtOAc (4×60 mL)
|
Type
|
WASH
|
Details
|
The combined EtOAc extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4 for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(SC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |